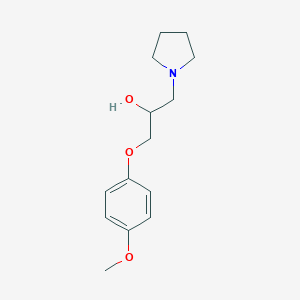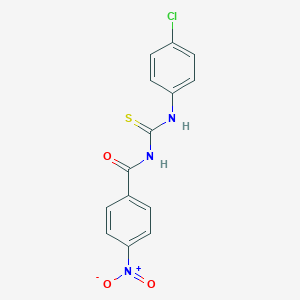![molecular formula C12H7F3N4S B256873 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256873.png)
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by binding to specific targets in cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various microorganisms and cancer cell lines. This makes it a potentially useful tool for researchers working in these areas. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of analogs with improved solubility and potency. Another direction is the investigation of the compound's mechanism of action and its potential targets. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be explored further.
Métodos De Síntesis
The synthesis of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. The method involves the reaction of 2-phenylvinylamine with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a research tool in various areas of science. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has been found to have significant anticancer activity against multiple cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H7F3N4S |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
6-[(E)-2-phenylethenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)10-16-17-11-19(10)18-9(20-11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
Clave InChI |
RYRQWENDTVUFBH-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)



![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)
